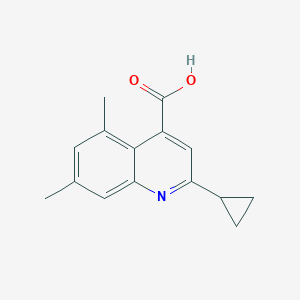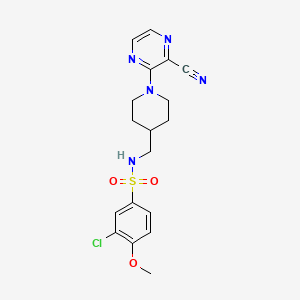
2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 897558-28-0 . It has a molecular weight of 241.29 and its IUPAC name is 2-cyclopropyl-5,7-dimethyl-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO2/c1-8-5-9(2)14-11(15(17)18)7-12(10-3-4-10)16-13(14)6-8/h5-7,10H,3-4H2,1-2H3,(H,17,18) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Research has explored the synthesis of stable cyclic (alkyl)(amino)carbenes and their catalytic activity in the preparation of 1,2-dihydroquinoline derivatives. These studies underline the utility of quinoline derivatives in facilitating complex organic reactions, showcasing their potential in developing new synthetic methodologies (Zeng et al., 2009).
Bioactivity and Medicinal Chemistry
- Some quinoline derivatives have been investigated for their biological activities, including herbicidal and fungicidal properties. This highlights the potential of quinoline carboxylic acids in agrochemical research and development (Tian et al., 2009).
- In the realm of medicinal chemistry, quinoline derivatives have been evaluated for antimycobacterial activities, emphasizing their importance in designing new drugs against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Material Science and Photophysical Properties
- The photochemistry of certain hydroxyquinoline derivatives, including their use as photolabile protecting groups, has been studied. These findings suggest applications in developing light-sensitive materials and technologies (Fedoryak & Dore, 2002).
Environmental and Chemical Stability
- The stability and reactivity of cyclopropyl-containing compounds have been examined, providing valuable information on their behavior in various chemical environments. Such studies contribute to our understanding of the stability and potential environmental degradation pathways of quinoline derivatives (Shaffer et al., 2001).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-5-9(2)14-11(15(17)18)7-12(10-3-4-10)16-13(14)6-8/h5-7,10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYGTQJREKNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3CC3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653558.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2653560.png)
![2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide](/img/structure/B2653561.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653563.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653564.png)

![Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate](/img/structure/B2653568.png)
![2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2653570.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653574.png)

![2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2653576.png)